molecular formula C12H20NO10S2- B217463 Gluconapoleiferin CAS No. 19764-03-5

Gluconapoleiferin

Cat. No.: B217463
CAS No.: 19764-03-5
M. Wt: 403.4 g/mol
InChI Key: ZEGLQSKFSKZGRO-JSWRNRSKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gluconapoleiferin involves the biosynthesis of glucosinolates from amino acids. In Brassica species, most glucosinolates are biosynthesized from methionine . The elongation of the methionine side chain involves enzymes such as methylthioalkylmalate synthase, bile acid:sodium symporter family protein 5, and branched-chain aminotransferase .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from Brassicaceae plants. The extraction process includes tissue disruption methods such as microwave treatment, freeze-drying, and heating extraction with methanol . These methods ensure the recovery of intact glucosinolates, including this compound, from plant tissues.

Chemical Reactions Analysis

Types of Reactions: Gluconapoleiferin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound by the enzyme myrosinase produces sulfate ions, D-glucose, and isothiocyanates .

Common Reagents and Conditions:

    Hydrolysis: Myrosinase enzyme, aqueous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Substitution: Nucleophilic reagents under mild conditions.

Major Products: The major products formed from the hydrolysis of this compound are isothiocyanates, which are known for their bioactive properties .

Scientific Research Applications

Gluconapoleiferin and its derivatives have significant scientific research applications:

Biological Activity

Gluconapoleiferin is a glucosinolate found primarily in various species of the Brassica genus, particularly in turnips and related plants. As a member of the glucosinolate family, it plays a significant role in plant defense mechanisms and exhibits various biological activities that have garnered interest in nutritional and medicinal research. This article explores the biological activity of this compound, highlighting its chemical properties, mechanisms of action, and potential health benefits.

Chemical Profile

This compound is characterized by its structure as an aliphatic glucosinolate. Its molecular formula is C12_{12}H21_{21}N1_{1}O9_{9}S1_{1}, and it is known for its hydrolysis products which include isothiocyanates (ITCs). These compounds are formed when glucosinolates are enzymatically broken down by myrosinase, an enzyme present in plants and gut microbiota.

PropertyValue
Molecular FormulaC12_{12}H21_{21}N1_{1}O9_{9}S1_{1}
Molecular Weight303.37 g/mol
SolubilitySoluble in water
Hydrolysis ProductsIsothiocyanates

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that glucosinolates, including this compound, contribute to the antioxidant capacity of plant extracts. In studies measuring antioxidant activity using assays such as Ferric-ion-reducing antioxidant power (FRAP), this compound demonstrated the ability to scavenge free radicals effectively, which may help mitigate oxidative stress in biological systems .

Antimicrobial Properties

The antimicrobial effects of this compound have been noted in various studies. Extracts containing this compound have shown inhibitory activity against a range of pathogens, including Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Potential

This compound's hydrolysis products, particularly isothiocyanates, have been investigated for their anticancer properties. These compounds are believed to induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival. For example, studies have shown that isothiocyanates derived from this compound can inhibit tumor growth in various cancer models, including breast and liver cancers .

Study 1: Antioxidant Effects in Human Cells

A study assessed the antioxidant effects of this compound on human hepatocytes exposed to oxidative stress. The results indicated that treatment with extracts rich in this compound significantly reduced markers of oxidative damage and improved cell viability compared to untreated controls .

Study 2: Antimicrobial Efficacy

In a controlled laboratory setting, methanol extracts containing this compound were tested against multiple bacterial strains. The extracts exhibited a broad spectrum of antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 mg/mL for various pathogens .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxyhex-5-enimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/t6-,7+,9+,10-,11+,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGLQSKFSKZGRO-RELRXRRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941527
Record name 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19764-03-5
Record name 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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